![molecular formula C21H16F2N4O2 B6532849 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 903869-10-3](/img/structure/B6532849.png)
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
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Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a fluorobenzoyl group, a fluorophenyl group, an oxazole ring, and a nitrile group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorine atoms could introduce interesting electronic effects, and the piperazine and oxazole rings could provide structural rigidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and hence its solubility in different solvents .Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting ENTs . This can disrupt nucleotide synthesis and adenosine function, which are critical for various cellular processes .
Result of Action
The compound’s inhibition of ENTs can disrupt nucleotide synthesis and adenosine function
Future Directions
properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)16-3-1-2-4-17(16)23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEQUPDPEWYQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
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